

comparing crystal lattice parameters of isomorphous hydrochloride dihydrates

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Compound of Interest

Compound Name: Hydrochloride dihydrate

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A Comparative Analysis of Isomorphous Halide Dihydrates of Ondansetron

A detailed examination of the crystal lattice parameters of ondansetron **hydrochloride dihydrate** and ondansetron hydrobromide dihydrate reveals a fascinating case of isomorphism, where two distinct compounds adopt nearly identical crystal structures. This guide provides a comparative analysis of their crystallographic data, supported by experimental protocols and visual representations for researchers, scientists, and drug development professionals.

This comparison focuses on the isomorphous pair of ondansetron **hydrochloride dihydrate** and ondansetron hydrobromide dihydrate. Ondansetron is a selective serotonin 5-HT₃ receptor antagonist widely used as an antiemetic, particularly in the context of chemotherapy. Its halide salts, specifically the dihydrates, offer a valuable model for studying the impact of subtle changes in the anion on the overall crystal packing. While the hydroiodide dihydrate of ondansetron also exists, it is not isomorphous with the hydrochloride and hydrobromide salts, highlighting the delicate balance of intermolecular forces that govern crystal formation.^{[1][2]}

Comparative Crystallographic Data

The unit cell parameters for ondansetron **hydrochloride dihydrate** and ondansetron hydrobromide dihydrate are presented below. The data clearly illustrates their isomorphous nature, with very similar cell dimensions and the same crystal system and space group.

Parameter	Ondansetron Hydrochloride Dihydrate	Ondansetron Hydrobromide Dihydrate
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /n	P2 ₁ /n
a (Å)	10.133	10.211
b (Å)	8.498	8.544
c (Å)	22.396	22.478
β (°)	99.14	98.78
Volume (Å ³)	1904.3	1934.8

Table 1: Comparison of the crystal lattice parameters of isomorphous ondansetron halide dihydrates.[2]

Experimental Protocol: Determination of Crystal Lattice Parameters

The determination of crystal lattice parameters is a fundamental aspect of solid-state characterization, primarily accomplished through X-ray diffraction (XRD) techniques. The data presented in this guide is typically obtained using single-crystal X-ray diffraction.

Single-Crystal X-ray Diffraction (SCXRD)

This powerful analytical technique provides precise information about the three-dimensional arrangement of atoms within a crystal.

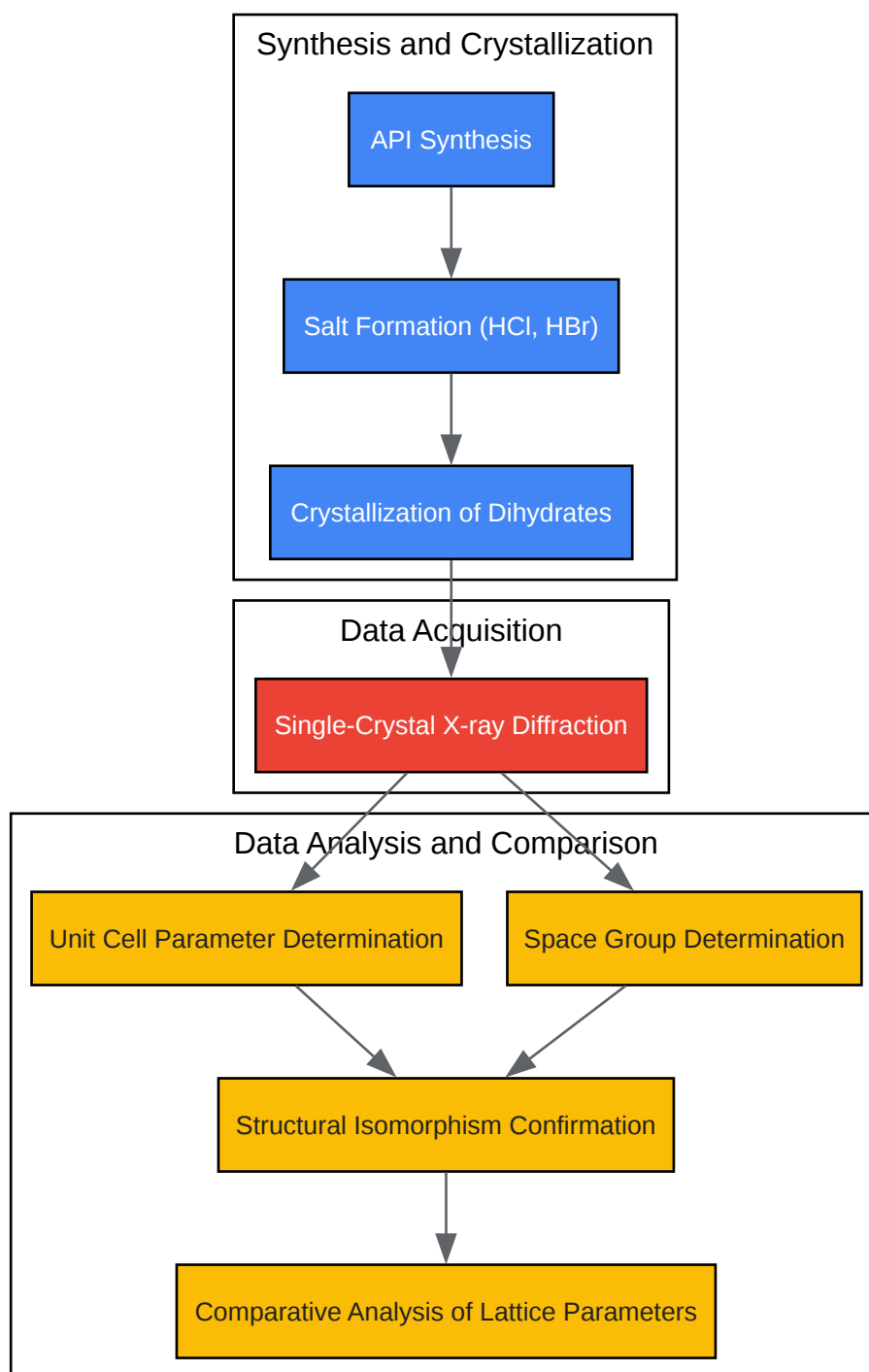
Methodology:

- **Crystal Growth:** Single crystals of the **hydrochloride dihydrate** of the active pharmaceutical ingredient (API) of suitable size and quality are grown. This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization methods.
- **Crystal Mounting:** A selected single crystal is mounted on a goniometer head.

- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to various orientations. The diffracted X-rays are detected, and their intensities and positions are recorded.
- **Unit Cell Determination:** The positions of the diffraction spots are used to determine the dimensions (a, b, c) and angles (α , β , γ) of the unit cell, which is the basic repeating unit of the crystal lattice.
- **Structure Solution and Refinement:** The intensities of the diffracted beams are used to determine the arrangement of atoms within the unit cell. This involves solving the "phase problem" and refining a model of the crystal structure until it accurately reproduces the experimental diffraction pattern.

Logical Workflow for Comparing Isomorphous Crystal Structures

The process of identifying and comparing isomorphous crystal structures follows a logical progression, from initial synthesis to detailed structural analysis.



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Workflow for Isomorphous Crystal Structure Comparison.

In conclusion, the isomorphous relationship between ondansetron **hydrochloride dihydrate** and ondansetron hydrobromide dihydrate provides a valuable case study for understanding the

principles of crystal engineering. The subtle substitution of the halide anion has a minimal impact on the overall crystal packing, leading to nearly identical unit cell parameters. This guide offers a framework for the comparative analysis of such systems, which is crucial for the development of robust and well-characterized pharmaceutical solids.

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